6-methyl-5-(propan-2-yl)pyridin-2-amine
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Overview
Description
6-methyl-5-(propan-2-yl)pyridin-2-amine is a heterocyclic organic compound that belongs to the class of aminopyridines This compound is characterized by a pyridine ring substituted with a methyl group at the 6th position and an isopropyl group at the 5th position, along with an amine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(propan-2-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloropyridine.
Substitution Reaction: The 2-chloropyridine undergoes a substitution reaction with isopropylmagnesium bromide (Grignard reagent) to introduce the isopropyl group at the 5th position.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 2nd position.
Methylation: Finally, the compound is methylated at the 6th position using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-(propan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
6-methyl-5-(propan-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-5-(propan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and interact with various enzymes and receptors. The compound’s structure enables it to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-(propan-2-yl)pyridin-3-amine
- 6-methyl-2-(propan-2-yl)pyridin-4-amine
- 5-methyl-6-(propan-2-yl)pyridin-2-amine
Uniqueness
6-methyl-5-(propan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1540445-41-7 |
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Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6-methyl-5-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-6(2)8-4-5-9(10)11-7(8)3/h4-6H,1-3H3,(H2,10,11) |
InChI Key |
MFACIYCXWMHIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C(C)C |
Purity |
0 |
Origin of Product |
United States |
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